molecular formula C8H13ClO2S B13645986 Spiro[2.5]octane-5-sulfonyl chloride

Spiro[2.5]octane-5-sulfonyl chloride

Cat. No.: B13645986
M. Wt: 208.71 g/mol
InChI Key: NURLURXXLYCPLK-UHFFFAOYSA-N
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Description

Spiro[2.5]octane-5-sulfonyl chloride is an organic compound with the chemical formula C_8H_13ClO_2S. It is characterized by a spirocyclic structure, which includes a sulfonyl chloride functional group. This compound is typically a colorless to pale yellow liquid with a pungent odor and is used primarily as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.5]octane-5-sulfonyl chloride generally involves the reaction of a spirocyclic compound with thionyl chloride. One common method includes the sulfonation of Spiro[2.5]octane followed by chlorination. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the corrosive nature of the reagents involved .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]octane-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Spiro[2.5]octane-5-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential use in drug development due to its ability to modify pharmacologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Spiro[2.5]octane-5-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent .

Properties

Molecular Formula

C8H13ClO2S

Molecular Weight

208.71 g/mol

IUPAC Name

spiro[2.5]octane-7-sulfonyl chloride

InChI

InChI=1S/C8H13ClO2S/c9-12(10,11)7-2-1-3-8(6-7)4-5-8/h7H,1-6H2

InChI Key

NURLURXXLYCPLK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2(C1)CC2)S(=O)(=O)Cl

Origin of Product

United States

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